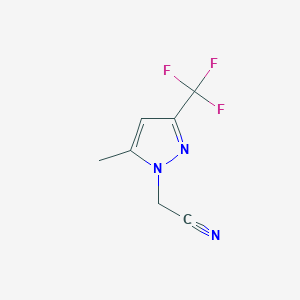
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
The compound "2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile" is a fluorinated heterocycle that is part of a broader class of pyrazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the acetonitrile moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further study and application .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the fluorination of 3,5-diarylpyrazole substrates to yield difluoropyrazoles, as well as 4-fluoropyrazole derivatives, when using SelectfluorTM in acetonitrile . Another method includes a one-pot, four-component condensation reaction, which can be used to synthesize imidazo[1,2-b]pyrazole-7-carbonitriles, a related class of compounds . Additionally, a catalyst-free combinatorial library synthesis in water has been reported for the creation of novel pyrazole-containing chromene derivatives . These methods highlight the versatility and adaptability of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using this method, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, the reaction of a pyrazolinylpyridine derivative with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines . The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has also been investigated, providing a mechanistic understanding of how these compounds can be transformed .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms and the acetonitrile group can affect properties such as solubility, reactivity, and stability. The electrochemical characterization of ruthenium complexes containing pyrazolyl ligands has shown that the redox potentials can be tuned by varying the steric bulk of the ligand, which could be relevant for the compound . Understanding these properties is essential for the practical application of these compounds in various domains.
Safety And Hazards
The safety data sheet for a similar compound, 5-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUKBYNNCXPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204421 | |
| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |
CAS RN |
1001500-48-6 | |
| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















